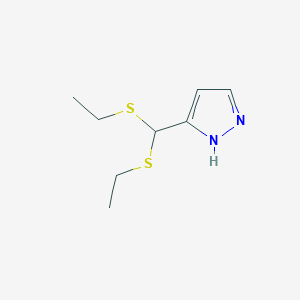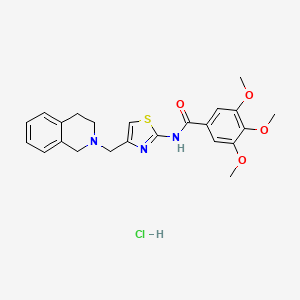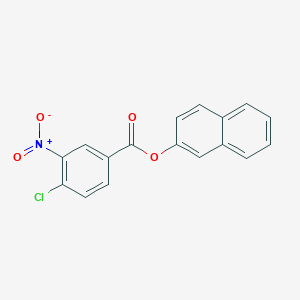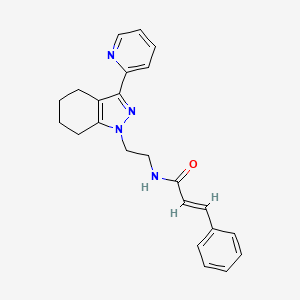
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of similar hydroxylamine derivatives. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described, which shares the hydroxylamine functional group with the compound of interest . Additionally, the determination of O-methylhydroxylamine hydrochloride by HPLC is reported, which could suggest analytical techniques applicable to O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride .
Synthesis Analysis
The synthesis of related hydroxylamine compounds involves efficient methodologies that could potentially be adapted for the synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride. The paper on the synthesis of O-(2,4-dinitrophenyl)hydroxylamine presents a two-step synthesis process that could serve as a model for synthesizing structurally similar compounds . Although the exact synthesis route for O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is not provided, the principles of aminating efficiency and the use of various substituted pyridines in the study could inform the synthesis of a wide range of hydroxylamine derivatives .
Molecular Structure Analysis
While the molecular structure of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is not directly analyzed in the provided papers, the study of substituted N-benzoyliminopyridinium ylides could offer insights into the behavior of nitrogen-containing heterocycles, which are part of the compound's structure . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactions involving hydroxylamine derivatives are diverse. The paper discussing the synthesis of O-(2,4-dinitrophenyl)hydroxylamine highlights its use in N-amination/benzoylation procedures, which could be relevant to the reactivity of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride . The scope of amination power studied in this paper may provide a foundation for understanding the types of chemical reactions that O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride could undergo.
Physical and Chemical Properties Analysis
The determination of O-methylhydroxylamine hydrochloride by HPLC indicates that hydroxylamine derivatives can be analyzed using chromatographic techniques, which could be applied to study the physical and chemical properties of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride . The method described uses a C18 column and a specific mobile phase, with a calibration curve linear in the range of 10-400 µg/ml, suggesting that similar conditions could be used for the compound . The high average recovery and low RSDs reported indicate the precision and accuracy of the method, which are important factors in the analysis of chemical properties.
Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology and Antidepressant Potential
Research on compounds structurally related to "O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride" indicates potential applications in the treatment of anxiety and affective disorders. Studies on selective 5-hydroxytryptamine (HT)1B antagonists, such as AR-A000002, demonstrate anxiolytic and antidepressant efficacy in various animal models, suggesting utility for similar compounds in treating these conditions (Hudzik et al., 2003).
Biologic Activity and Antioxidant Evaluation
Hydroxylamine, a related chemical group, exhibits significant biological activity, including carcinostatic activity against certain tumors and the ability to inactivate or inhibit cellular enzymes and some viruses in vitro. This suggests potential research applications of similar compounds in cancer treatment and virology (Gross, 1985). Additionally, the synthesis and evaluation of isoxazolone derivatives, including reactions with hydroxylamine hydrochloride, highlight their significant biological and medicinal properties, potentially offering new avenues for drug development and therapy (Laroum et al., 2019).
Environmental Impact and Nitrogen Cycle
The role of hydroxylamine in the nitrogen cycle and its environmental impacts are also areas of active research. Studies focus on how hydroxylamine, an intermediate in aerobic ammonium oxidation, influences nitrogen losses in ecosystems and engineered systems. This highlights the environmental relevance of studying compounds with similar chemical behaviors, contributing to a better understanding of their environmental fate and behavior (Soler-Jofra et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
O-(1-methylpiperidin-4-yl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-4-2-6(9-7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQXLHIPIWUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)ON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)

![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)





![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

